4-Bromo-3-methylthiophene-2-carboxamide
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Overview
Description
4-Bromo-3-methylthiophene-2-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur as the heteroatom. This compound is characterized by the presence of a bromine atom at the 4-position, a methyl group at the 3-position, and a carboxamide group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methylthiophene-2-carboxamide typically involves the bromination of 3-methylthiophene followed by the introduction of the carboxamide group. One common method includes the lithiation of 3-methylthiophene using n-butyllithium, followed by bromination with a brominating agent such as N-bromosuccinimide (NBS). The resulting 4-bromo-3-methylthiophene is then subjected to carboxamidation using reagents like ammonia or primary amines under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and ligands in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Thiophene derivatives with various substituents replacing the bromine atom.
Oxidation Products: Thiophene sulfoxides and sulfones.
Reduction Products: Dihydrothiophenes.
Coupling Products: Biaryl thiophenes and other complex structures.
Scientific Research Applications
4-Bromo-3-methylthiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methylthiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the carboxamide group can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
4-Bromo-3-methylthiophene-2-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxamide group.
3-Methylthiophene-2-carboxamide: Lacks the bromine atom at the 4-position.
4-Bromo-2-methylthiophene-3-carboxamide: Different substitution pattern on the thiophene ring.
Uniqueness: 4-Bromo-3-methylthiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
945557-05-1 |
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Molecular Formula |
C6H6BrNOS |
Molecular Weight |
220.09 g/mol |
IUPAC Name |
4-bromo-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C6H6BrNOS/c1-3-4(7)2-10-5(3)6(8)9/h2H,1H3,(H2,8,9) |
InChI Key |
UZPIBVSMMJDVSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1Br)C(=O)N |
Origin of Product |
United States |
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